molecular formula C22H15Cl3 B12466371 Trichlorodinaphthylethane

Trichlorodinaphthylethane

Cat. No.: B12466371
M. Wt: 385.7 g/mol
InChI Key: VMRFXCDHBYPIBC-UHFFFAOYSA-N
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Description

Trichlorodinaphthylethane is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various industrial applications due to its stability and reactivity. The compound is characterized by the presence of three chlorine atoms attached to a dinaphthylethane backbone, making it a versatile chemical in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichlorodinaphthylethane typically involves the chlorination of dinaphthylethane under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination of the dinaphthylethane molecule.

Industrial Production Methods: In an industrial setting, this compound is produced through a multi-step process that includes the initial synthesis of dinaphthylethane followed by its chlorination. The production process is optimized to achieve high yields and purity of the final product. Advanced techniques such as catalytic chlorination and continuous flow reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Trichlorodinaphthylethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Partially or fully dechlorinated dinaphthylethane derivatives.

    Substitution: Compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Trichlorodinaphthylethane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of trichlorodinaphthylethane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s reactivity is influenced by the electronic and steric effects of the dinaphthylethane backbone, which modulate its chemical behavior.

Comparison with Similar Compounds

    Trichloroethylene: A halocarbon used as an industrial solvent with similar chlorination but different structural backbone.

    1,1,1-Trichloroethane: Another chlorinated compound used as a solvent, differing in its simpler ethane backbone.

    Tetrachloroethylene: A chlorinated solvent with four chlorine atoms, used in dry cleaning and degreasing.

Uniqueness of Trichlorodinaphthylethane: this compound stands out due to its dinaphthylethane backbone, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other chlorinated compounds may not be able to achieve.

Properties

Molecular Formula

C22H15Cl3

Molecular Weight

385.7 g/mol

IUPAC Name

1-(2,2,2-trichloro-1-naphthalen-1-ylethyl)naphthalene

InChI

InChI=1S/C22H15Cl3/c23-22(24,25)21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H

InChI Key

VMRFXCDHBYPIBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)C(Cl)(Cl)Cl

Origin of Product

United States

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